molecular formula C28H54GdN5O20 B037794 Magnevist CAS No. 86050-77-3

Magnevist

Katalognummer B037794
CAS-Nummer: 86050-77-3
Molekulargewicht: 938 g/mol
InChI-Schlüssel: LGMLJQFQKXPRGA-VPVMAENOSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnevist,AKA  gadopentetate dimeglumine, is a contrast agent specifically designed for magnetic resonance imaging (MRI). It became available for clinical use in 1988[]. Magnevist has played a significant role in the evolution of contrast-enhanced MRI (CE-MRI), which has become an essential tool for disease diagnosis and management worldwide[]. The utility of this diagnostic imaging modality has expanded beyond initial expectations[].
The study compared the contrast of Magnevist with liposomal nanoparticles loaded with PEGylated Magnevist by MRI2 in a pancreatic cancer patient xenograft mouse model and found no significant difference in MRI contrast between the two.[].
Furthermore, studies have estimated the accumulation of gadolinium in human brain gliomas after a single intravenous administration of Magnevist[]. Gadolinium was present in all examined samples at concentrations of 0.0093 to 0.2384 ng mg–1 (ppm) of tumor tissue[].

Molecular Structure

Atomic Arrangement  Magnevist, is a chelate complex of the rare earth metal gadolinium (Gd^3+) with diethylenetriamine pentaacetic acid (DTPA). The central gadolinium ion is coordinated to three nitrogen atoms and five carboxylate oxygen atoms from DTPA, forming a highly stable complex[][].
Bonding Type  The bonding in Magnevist involves coordinate covalent bonds between the gadolinium ion and the DTPA ligand. These bonds are formed when the DTPA donates electron pairs to the empty d-orbitals of the gadolinium ion[].
Geometry  The geometry of the gadopentetate ion is a distorted tricapped trigonal prism, with the gadolinium ion at the center. The DTPA ligand forms a complex with the gadolinium ion, resulting in a nine-coordinate complex[].
Electron Cloud Distribution  The electron cloud in Magnevist is distributed around the gadolinium ion and the DTPA ligand. The unpaired electrons in the gadolinium ion’s d-orbitals contribute to its paramagnetic properties, which are crucial for its function as an Magnevist contrast agent[].
Stereochemistry  As a complex ion, Magnevist does not have stereoisomers. The arrangement of atoms in the complex is determined by the coordination of the DTPA ligand to the gadolinium ion[].
Resonance Structures  Magnevist, as a complex ion, does not exhibit resonance. The structure of the complex is determined by the coordination of the DTPA ligand to the gadolinium ion, and does not involve delocalized electrons that could contribute to resonance structures[].

Wirkmechanismus

Target of Action  Magnevist, is a contrast agent specifically designed for magnetic resonance imaging (Magnevist). It is used to facilitate the visualization of lesions and abnormal vascularity in various body systems[][].
Mode of Action  Magnevist is a paramagnetic agent. When placed in a magnetic field, it develops a large magnetic moment. This local magnetism may change proton density and spin, leading to an increase in signal intensity and hence, an increase in the image contrast of certain tissues[][].
Result of Action  The use of Magnevist enhances the quality of Magnevist scans, allowing for better characterization of lesion morphology. It enables a more accurate assessment of cystic, necrotic, tumor, or blood components of the lesion. This leads to a gain in diagnostic information, which is statistically significant and beneficial for patient management[].
Action Environment  The action of Magnevist is not significantly affected by environmental factors. However, its effectiveness can be influenced by the technical parameters of the Magnevist scan, such as the strength of the magnetic field[][].

Physical Properties

State  Magnevist is a liquid at standard temperature and pressure[].
Color and Appearance  Magnevist is a clear, colorless to slightly yellow aqueous solution[][].
Density  The density of Magnevist is approximately 1.195 g/mL at 25°C[].
Solubility  Magnevist is highly water-soluble[]. This property is crucial for its use as an intravenous contrast agent in Magnevist.

Chemical Properties

Magnevist, is a paramagnetic contrast medium used in magnetic resonance imaging (Magnevist)[]. It is a highly water-soluble, hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of about 0.0001[].
Acidity and Alkalinity  Magnevist has a pH range of 7.0-7.9, which means it is near neutral on the pH scale[].
Stability  Magnevist is known for its high in vivo and in vitro stability. Diethylene triamine pentaacetic acid (DTPA) forms a complex with the paramagnetic gadolinium ion with high in vivo and in vitro stability (thermodynamic stability constant: log KGdL = 22 to 23)[].
Toxicity  Generally considered safe, there are important considerations and complications that have been recognized with the use of Magnevist, leading to precautions with administration[]. In some cases, it has been found that gadolinium from Magnevist can remain in the body, including the brain, for months to years after administration[].

Biochemical Properties

Magnevist is not known to play a significant role in biochemical reactions. It does not display significant inhibitory interaction with enzymes such as acetylcholinesterase and lysozyme at clinically relevant concentrations[]. It does not activate the complement system[].
Cellular Effects  Magnevist has been used as an Magnevist contrast agent in patients with limited brain perfusion, where rheological properties of blood play an important role. The dose-dependent effects of Magnevist on red blood cell aggregability (RBCA), deformability, and blood viscosity were measured. At higher concentrations and on prolonged incubation, gadopentetate dimeglumine has a slight in vitro effect on erythrocyte morphology[].
Molecular Mechanism  Magnevist is a paramagnetic contrast medium for use in Magnevist. When T1-weighted scanning sequences are used in proton magnetic resonance imaging, the gadopentetate-induced shortening of the spin-lattice relaxation time (T1) of excited water protons leads to an increase of the signal intensity and, hence, to an increase of the image contrast of certain tissues[].
Time Effect  Gadopentetate dimeglumine can stay in your body for months or years after you receive this medicine[].

Wissenschaftliche Forschungsanwendungen

Magnetic Resonance Imaging (Magnevist)  Magnevist is primarily used as a contrast medium in Magnevist. It enhances the contrast in Magnevist scans, making it easier to differentiate between different types of tissues[].
Neurology  Magnevist has been extensively used in neurology research[]. Its ability to provide clear imaging of soft tissues makes it valuable in studies involving the brain[].
Cardiology  In cardiology, Magnevist is used to enhance the visibility of the heart and blood vessels in Magnevist scans[]. This allows for a deeper understanding of these complex structures[].
Oncology  Magnevist is also used in oncology research[]. It helps in the clear imaging of tumors, facilitating a deeper understanding of these complex structures[].
Pancreatic Cancer Research  A study compared the contrast enhancement of Magnevist to that of PEGylated Magnevist-loaded liposomal nanoparticles in a pancreatic cancer patient-derived xenograft (PDX) mouse model via Magnevist[].
Development of New Imaging Techniques  Magnevist is used in the development of new imaging techniques. Advances in contrast media and the technical capabilities of Magnevist have increased the accuracy and utility of contrast-enhanced-Magnevist (CE-Magnevist) for many different indications[].
Nanoparticle Research  Magnevist has been used in nanoparticle research. The aim was to ascertain if nanoparticle-loaded contrast agents would exhibit higher contrast than free contrast agent in an unperturbed solid tumor environment[].
Pharmacokinetics and Drug Delivery  Magnevist has been used in research related to pharmacokinetics and drug delivery. The use of Magnevist-loaded nanoparticles is being explored for targeted drug delivery[].

Zukünftige Richtungen

Enhancing Specificity and Efficiency: A major focus of future research on Magnevist is directed towards enhancing its specificity and efficiency, particularly in targeted molecular imaging. This is particularly relevant in the field of oncology, where precision in imaging is crucial for the detection and treatment of cancers. Efforts are being made to improve the molecular structure of Magnevist to increase its binding affinity to specific tissues or pathological features in the body[].
Development of New Formulations: Research is also being conducted to develop new formulations of Magnevist that could potentially reduce the issues related to gadolinium retention in tissues. These new formulations aim to provide safer alternatives that maintain the high-quality imaging capabilities of Magnevist while minimizing potential long-term retention in the body. Such developments could significantly impact the use of contrast agents in both clinical and research settings[].
Applications in Nanotechnology: Another exciting area of research is the integration of Magnevist with nanotechnology. Studies are exploring the encapsulation of Magnevist within nanostructures, like dendrimers, to enhance its properties. This approach could lead to more effective and targeted delivery of the contrast agent, opening new possibilities in diagnostic imaging and possibly even in therapeutic applications[].

Eigenschaften

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMLJQFQKXPRGA-VPVMAENOSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54GdN5O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235367
Record name Gadopentetate dimeglumine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Osmolality at 37 °C = 1,960; Viscosity (cP) = 4.9 at 20 °C, 2.9 at 37 °C; Density = 1.195 at 25 °C; Specific gravity = 1.208 at 25 °C; LogPw = -5.4 at 25 °C and pH7 /Magnevist Injection/
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Magnevist

CAS RN

86050-77-3
Record name Gadopentetate dimeglumine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnevist
Reactant of Route 2
Magnevist
Reactant of Route 3
Magnevist
Reactant of Route 4
Magnevist
Reactant of Route 5
Magnevist
Reactant of Route 6
Magnevist

Q & A

Q1: What is the molecular formula and weight of gadopentetate dimeglumine?

A1: Gadopentetate dimeglumine (Magnevist) has a molecular formula of C18H36GdN5O10 and a molecular weight of 605.64 g/mol.

Q2: Does the ionic nature of gadopentetate dimeglumine influence its tissue penetration capabilities?

A2: Yes, research suggests that the ionic nature of gadopentetate dimeglumine might affect its ability to penetrate organ membranes or adhere to tissues. In a study comparing gadolinium-based contrast agents in mouse embryo imaging, gadopentetate dimeglumine demonstrated tissue-specific relaxivities, indicating potential differences in tissue interactions compared to non-ionic agents like gadoteridol (ProHance) and gadodiamide (Omniscan). [ [] https://www.semanticscholar.org/paper/c2592bcfffb05e2f2e37be11382e64727a9bc6f6 ]

Q3: Does the physical characteristics of gadopentetate dimeglumine affect its performance?

A3: The physical characteristics of gadopentetate dimeglumine, such as its relatively high osmolality, viscosity, and density compared to non-ionic contrast agents like gadoteridol (ProHance) and gadodiamide (Omniscan), may influence its performance. [ [] https://www.semanticscholar.org/paper/c2592bcfffb05e2f2e37be11382e64727a9bc6f6 ]

Q4: What is the typical route of administration for gadopentetate dimeglumine in research settings?

A4: Gadopentetate dimeglumine has been administered through various routes in research settings, including intraperitoneal (IP) and intravenous (IV) injections. [ [] https://www.semanticscholar.org/paper/9269eb2c8507e8e09ced3138608c071085d3c585 ]

Q5: Is there evidence of gadopentetate dimeglumine accumulation in specific tissues?

A5: Research suggests that gadopentetate dimeglumine can accumulate in tissues, even after a single intravenous injection. A study investigating gadolinium accumulation in brain tumors after a single injection of gadopentetate dimeglumine found detectable levels of gadolinium in all investigated tumor samples. [ [] https://www.semanticscholar.org/paper/499c422bc125f899cc8b33a2f385374ea0c414de ]

Q6: Does gadopentetate dimeglumine act as a T1 or T2 contrast agent in MRI?

A6: While traditionally considered a T1 contrast agent, research suggests that gadopentetate dimeglumine can exhibit T2 contrast properties under certain conditions. In a rat brain tumor model, gadopentetate dimeglumine infusion resulted in a decrease in the MRI signal in the tumor region, characteristic of a T2 contrast agent. [ [] https://www.semanticscholar.org/paper/d057acb86c14469c994235889ed6621d861c4d83 ]

Q7: Are there known interactions between gadopentetate dimeglumine and other drugs or substances?

A8: The interaction of gadopentetate dimeglumine with methotrexate (MTX) has been studied, revealing a potential increase in the aggressiveness of MTX when administered in combination with gadopentetate dimeglumine. This interaction could result in higher induction of chromosomal aberrations, micronuclei, and reduced mitotic index compared to either agent alone. [ [] https://www.semanticscholar.org/paper/eefd692350918d4650fb62e275a5d24187b81600 ]

Q8: Has gadopentetate dimeglumine been used in preclinical studies to investigate specific disease models?

A9: Yes, gadopentetate dimeglumine has been utilized in preclinical studies to examine various disease models, including a VX2 rabbit liver tumor model. This study investigated the use of dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor perfusion and permeability using gadopentetate dimeglumine and gadoxetate disodium (Eovist). [ [] https://www.semanticscholar.org/paper/067f1e6a0e77c1cb376593d77f3b423fba38e114 ]

Q9: Has gadopentetate dimeglumine been investigated in cell-based assays?

A10: Research has evaluated the effects of gadopentetate dimeglumine on human embryonic lung fibroblasts (HEL-299) in vitro. This study focused on the potential impact of gadopentetate dimeglumine on cell proliferation, colony formation, viability, apoptosis, and cell cycle distribution. [ [] https://www.semanticscholar.org/paper/80cb08c238652399dfbc238dae4ed3cdb4a584c0 ]

Q10: Can gadopentetate dimeglumine be used as a negative gastrointestinal contrast agent?

A11: A study has investigated the potential of gadopentetate dimeglumine as an oral negative gastrointestinal contrast agent for Magnetic Resonance Cholangiopancreatography (MRCP). The results suggested that diluted gadopentetate dimeglumine could effectively suppress the signal intensity in the stomach and duodenum, improving the visualization of pancreaticobiliary structures. [ [] https://www.semanticscholar.org/paper/31b7d5e214fc6d990b788f53b92bb0ce04a82d23 ]

Q11: Is gadolinium, the active component of gadopentetate dimeglumine, known to have toxic effects?

A12: Yes, free gadolinium is recognized as toxic. The potential for the release of free gadolinium from gadopentetate dimeglumine, particularly in individuals with impaired renal function, has raised concerns regarding its safety. [ [] https://www.semanticscholar.org/paper/52055cc1e4c84608f5f616db910bf8f591d2f179 ]

Q12: Has gadopentetate dimeglumine been associated with any adverse effects?

A13: Studies have reported adverse events associated with gadopentetate dimeglumine administration, including nausea, vomiting, headache, and hives. The incidence of these adverse events appears to be higher in patients who are not sedated during the procedure. [ [] https://www.semanticscholar.org/paper/a1ffbea79801e7ab46d969e5375fcf4ed513100c, [] https://www.semanticscholar.org/paper/de094b8791c8fd01c509cbdcabccbff745e66a70, [] https://www.semanticscholar.org/paper/032204418433fc04f5e6804e6b3b01d6aa35a6dc ]

Q13: Has research explored methods to mitigate the potential toxicity of gadopentetate dimeglumine?

A14: Researchers have investigated the use of a chitosan-carbon quantum dot hybrid nanogel to encapsulate gadopentetate dimeglumine, aiming to reduce its toxicity and improve cellular uptake. Studies in HEK293 and MCF7 cell lines suggest that this nanogel formulation may reduce the toxicity of gadopentetate dimeglumine while enhancing cellular uptake. [ [] https://www.semanticscholar.org/paper/aec167afa6db492a24d8c47bd66342c1fc28d7d8 ]

Q14: Has gadopentetate dimeglumine been linked to nephrogenic systemic fibrosis (NSF)?

A15: Multiple research articles have reported cases of NSF following gadopentetate dimeglumine administration, particularly in patients with severe renal impairment. [ [], [], [], [], [] ] While the exact mechanism remains unclear, the lower stability constant of gadopentetate dimeglumine compared to some other GBCAs has been suggested as a potential contributing factor, potentially leading to a higher release of free gadolinium.

Q15: Have targeted delivery systems been investigated for gadopentetate dimeglumine?

A16: Research has explored the use of targeted delivery systems to improve the delivery of gadopentetate dimeglumine to tumor cells. One study investigated a transferrin-liposome nanoparticle incorporating gadopentetate dimeglumine for targeted delivery and MRI contrast enhancement. [ [] https://www.semanticscholar.org/paper/45b80bfe34c50db0532cf112000437ebc3e9f112 ] Another study investigated an anti-transferrin receptor single-chain antibody (TfRscFv) liposomal complex containing gadopentetate dimeglumine. [ [] https://www.semanticscholar.org/paper/e7696074924d2c3a2c5ef3fee5eb13c76833d3e9 ]

Q16: Has gadopentetate dimeglumine been used to investigate specific biomarkers or diagnostic applications?

A17: Gadopentetate dimeglumine has been utilized in research exploring biomarkers and diagnostics. In one study, gadopentetate dimeglumine was used to investigate elastin content in the myocardium of mice after permanent coronary artery ligation, suggesting its potential for assessing extracellular matrix remodeling following myocardial infarction. [ [] https://www.semanticscholar.org/paper/9269eb2c8507e8e09ced3138608c071085d3c585 ]

Q17: Are there analytical methods to measure gadopentetate dimeglumine and its transmetalation products in biological samples?

A18: Research has developed a capillary electrophoresis/electrospray ionization time-of-flight mass spectrometry (CE/ESI-TOF-MS) method for the simultaneous determination of gadopentetate dimeglumine and its transmetalation products in complex clinical samples like blood plasma and whole blood. [ [] https://www.semanticscholar.org/paper/a0160ee68e6aea82197e1dfb5d82cdba3d6047d8 ]

Q18: Have alternative contrast agents been investigated in comparison to gadopentetate dimeglumine?

A19: Various studies have compared gadopentetate dimeglumine to other contrast agents, including gadoversetamide (OptiMARK), gadobenate dimeglumine (MultiHance), and gadoteridol (ProHance). These comparisons have focused on various aspects, including safety, efficacy, and incidence of adverse events. [ [], [], [], [], [], [], [], [], [], [], [], [] ]

Q19: Are there databases or registries tracking adverse events related to gadolinium-based contrast agents, including gadopentetate dimeglumine?

A20: Yes, there are databases and registries tracking adverse events associated with gadolinium-based contrast agents, such as the Yale NSF Registry. These resources provide valuable information for researchers investigating the safety profile and potential long-term effects of these agents, including gadopentetate dimeglumine. [ [] https://www.semanticscholar.org/paper/055eebb9f1179dc40d9a84accad8e9f89a6346f9 ]

Q20: When was gadopentetate dimeglumine approved for clinical use?

A21: Gadopentetate dimeglumine was one of the first gadolinium-based contrast agents approved for clinical use, receiving approval in 1988. [ [] https://www.semanticscholar.org/paper/4251c36da1de8ccaa6414063140585a4f3ff30f6 ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.